![molecular formula C23H26N4O6S B2744613 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 533870-57-4](/img/structure/B2744613.png)
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide is a useful research compound. Its molecular formula is C23H26N4O6S and its molecular weight is 486.54. The purity is usually 95%.
BenchChem offers high-quality N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Potential in Anticancer Activities
Research has shown that compounds containing 1,3,4-oxadiazole rings and various substituents, such as dimethoxyphenyl groups, exhibit significant anticancer activities. These activities are evaluated against a range of human cancer cell lines, with some compounds displaying superior activity. The mechanism of action often involves interaction with cellular targets that are critical for cancer cell survival and proliferation, indicating a potential for these compounds in anticancer therapy (Polkam, Malthum, Anireddy, Brahma, & Naidu Vegi, 2021).
Antibacterial and Antifungal Properties
Compounds with the 1,3,4-oxadiazole moiety have been investigated for their antibacterial and antifungal properties. This includes the evaluation against specific pathogens such as Staphylococcus aureus, indicating their potential use in treating infections. The structure-activity relationship studies aim to enhance these properties by modifying the molecular structure, such as the introduction of sulfanyl groups at specific positions (Weiming Xu, Feifei Han, He, Hu, Jiang He, Song Yang, & Song, 2012).
Enzyme Inhibition for Therapeutic Applications
The enzyme inhibitory effect is another significant application of these compounds, targeting enzymes like carbonic anhydrase and butyrylcholinesterase. These enzymes are involved in various physiological processes, and their inhibition can be beneficial for treating conditions such as glaucoma or Alzheimer's disease. The design and synthesis of new derivatives aim to explore these activities further, with some compounds showing promising results in preclinical evaluations (Khalid, Aziz‐ur‐Rehman, Abbasi, Hussain, Malik, Ashraf, & Fatmi, 2016).
Antiepileptic Activity Through Structural Modification
The antiepileptic potential of compounds incorporating the 1,3,4-oxadiazole ring, particularly when combined with other pharmacophoric elements like semicarbazide, has been explored. These studies aim to meet the structural prerequisites for anticonvulsant activity, with some novel derivatives demonstrating effectiveness in preclinical seizure models. This suggests a pathway for developing new antiepileptic drugs based on these molecular frameworks (Rajak, Singh Thakur, Singh, Raghuvanshi, Sah, Veerasamy, Sharma, Singh Pawar, & Kharya, 2013).
特性
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S/c1-15-6-4-5-11-27(15)34(29,30)20-9-7-16(8-10-20)21(28)24-23-26-25-22(33-23)17-12-18(31-2)14-19(13-17)32-3/h7-10,12-15H,4-6,11H2,1-3H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQRTPVPMFPLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}carbamoyl)benzoate](/img/structure/B2744531.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2744532.png)
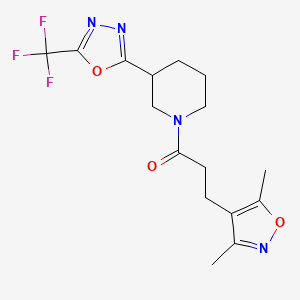
![N-(furan-2-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2744535.png)
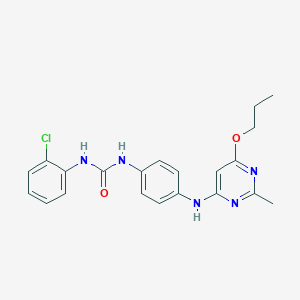
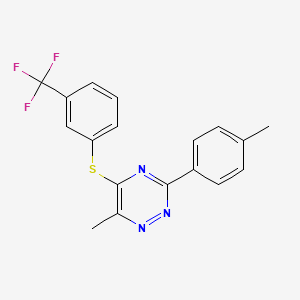
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2744544.png)
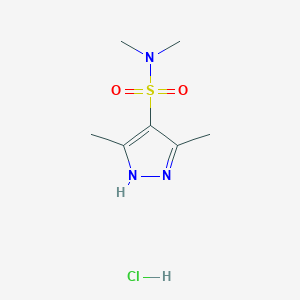
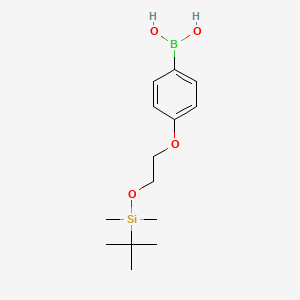
![N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide](/img/structure/B2744548.png)
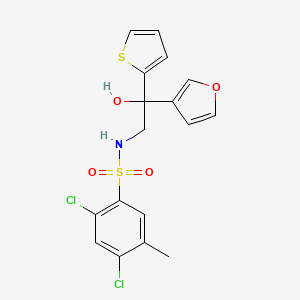
![2-[(Aminocarbamothioyl)amino]acetamide](/img/structure/B2744550.png)

